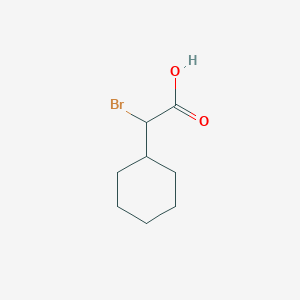

2-Bromo-2-cyclohexylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXUBBDWRDPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-00-2 | |

| Record name | NSC12788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-2-cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of α Halo Carboxylic Acids in Chemical Synthesis

Alpha-halo carboxylic acids are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a carboxylic acid group. wikipedia.orgfiveable.me This structural motif imparts a unique reactivity to these molecules, making them valuable intermediates in a wide array of chemical transformations. wikipedia.orgfiveable.me The presence of the electronegative halogen atom enhances the acidity of the α-hydrogen and renders the α-carbon susceptible to nucleophilic attack, allowing for a variety of substitution reactions. fiveable.me

The synthesis of α-halo carboxylic acids is often achieved through methods like the Hell-Volhard-Zelinsky (HVZ) reaction, which involves treating a carboxylic acid with a halogen in the presence of a catalyst such as phosphorus tribromide. jove.comchemistrysteps.com This process converts the carboxylic acid into an acid halide, which then enolizes, allowing for halogenation at the α-position. jove.comchemistrysteps.com Subsequent hydrolysis yields the α-halo carboxylic acid. jove.com

These compounds serve as precursors to a multitude of other functional groups. For instance, they can be converted into amino acids through reaction with ammonia (B1221849), or undergo elimination reactions to form α,β-unsaturated carboxylic acids. wikipedia.org Their utility extends to the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. fiveable.me The Darzens reaction, for example, utilizes α-halo esters (derived from α-halo carboxylic acids) to create α,β-epoxy esters, which are important synthetic intermediates. wikipedia.org

Overview of Research Trajectories for Cyclohexylacetic Acid Derivatives

Cyclohexylacetic acid and its derivatives are a class of compounds that have been explored for various applications, including in the development of pharmaceuticals. ontosight.ai Research has shown that certain derivatives of cyclohexylacetic acid exhibit anticonvulsant, anti-inflammatory, and analgesic properties. ontosight.ai For example, some have been investigated as potential treatments for epilepsy. ontosight.ai

The synthesis of cyclohexylacetic acid itself can be accomplished through methods such as the hydrogenation of phenylacetic acid or from diethyl malonate via an alkylation with a cyclohexyl halide followed by hydrolysis and decarboxylation. chemicalbook.comreddit.com

Recent research has also led to the isolation of novel cyclohexylacetic acid derivatives from natural sources. For instance, 2-{4-hydroxy-7-oxabicyclo[2.2.1]heptanyl}-acetic acid was identified in the plant Emilia sonchifolia. nih.govtandfonline.com The structural elucidation of such compounds is typically achieved through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray diffraction. nih.govtandfonline.com The discovery of these naturally occurring analogues continues to fuel interest in the synthesis and biological evaluation of new cyclohexylacetic acid derivatives.

Fundamental Academic Interest in 2 Bromo 2 Cyclohexylacetic Acid

Direct Bromination Strategies for Cyclohexylacetic Acid Systems

Direct bromination at the α-carbon of cyclohexylacetic acid is a primary method for the synthesis of this compound. This approach leverages the reactivity of the carbon atom adjacent to the carboxylic acid group.

α-Bromination Techniques of Carboxylic Acids

The α-bromination of carboxylic acids is a well-established transformation in organic synthesis. The most common method is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.org The reaction proceeds through the in situ formation of an acid bromide, which readily enolizes. This enol intermediate then reacts with bromine to afford the α-bromo acid bromide, which is subsequently hydrolyzed to the final α-bromo carboxylic acid. libretexts.org

While effective, the classical HVZ reaction can sometimes be sluggish or require harsh conditions. To address this, alternative methods have been developed. One such method involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to its more reactive acid chloride derivative. mdma.ch This intermediate can then be brominated, often under milder conditions and with improved selectivity. mdma.ch

Influence of Reagents and Reaction Conditions on Bromination Selectivity

The choice of reagents and reaction conditions plays a crucial role in the outcome of the α-bromination of cyclohexylacetic acid. Key factors influencing selectivity and yield include the brominating agent, the catalyst or activating agent, the solvent, and the reaction temperature.

In a study on the α-bromination of alicyclic acids, various parameters were optimized for the synthesis of α-bromo esters and acids. joac.info For the bromination of cyclopentyl acetic acid, carbon tetrachloride (CCl₄) was found to be a superior solvent compared to dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and toluene, leading to a significantly higher yield. joac.info The optimized conditions involved using thionyl chloride to form the acid chloride, followed by the addition of bromine and a catalytic amount of hydrobromic acid (HBr) in CCl₄ at reflux temperature (85 °C). joac.info Under these conditions, cyclohexylacetic acid was converted to the desired α-bromo product in a moderate yield of 76%. joac.info

The use of thionyl chloride as both a reagent and a solvent has also been reported to be effective, eliminating the need for red phosphorus as a catalyst. mdma.ch The reaction proceeds rapidly at reflux temperature, particularly when exposed to light. mdma.ch

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexylacetic acid | SOCl₂, Br₂, HBr | CCl₄ | 85 | 76 | joac.info |

| Carboxylic acids | PBr₃, Br₂ | - | - | - | libretexts.org |

| Carboxylic acids | SOCl₂, Br₂ | Thionyl chloride | Reflux | - | mdma.ch |

Multi-Step Synthesis via Precursor Transformation

An alternative to direct bromination involves the synthesis of this compound through the transformation of various precursors. These multi-step routes offer flexibility and can be advantageous when the starting materials are readily available or when direct bromination proves inefficient.

Routes Involving Cyclohexylacetic Acid Precursors

One common strategy involves the synthesis of cyclohexylacetic acid itself from a suitable precursor, followed by α-bromination. For example, cyclohexylacetic acid can be prepared from cyclohexyl bromide. The process involves a nucleophilic substitution reaction with a cyanide salt to form cyclohexylacetonitrile, which is then hydrolyzed to yield cyclohexylacetic acid. pearson.com Another route starts with the hydrogenation of phenylacetic acid to produce cyclohexylacetic acid. vulcanchem.com Once cyclohexylacetic acid is obtained, the α-bromination can be carried out as described in the previous section.

Another approach involves the photochemical reaction of bromoacetic acid with cyclohexene. This reaction, initiated by the photolysis of bromoacetic acid, generates carboxymethyl radicals that add to the double bond of cyclohexene, ultimately leading to the formation of saturated alkylacetic acids. rsc.org

Exploitation of Malonate Derivatives in Cyclohexaneacetic Acid Scaffolds

The malonic ester synthesis is a versatile method for preparing carboxylic acids. To synthesize cyclohexylacetic acid, diethyl malonate can be alkylated with a cyclohexyl halide, such as bromocyclohexane. reddit.com The resulting substituted malonic ester is then hydrolyzed and decarboxylated upon heating to yield cyclohexylacetic acid. reddit.com This intermediate can then be subjected to α-bromination.

A related approach involves the condensation of cyclohexene oxide with ethyl sodio-malonate and ethyl bromoacetate. umanitoba.ca Subsequent hydrolysis and decarboxylation of the intermediate can lead to cyclohexylacetic acid derivatives, which can then be brominated. umanitoba.ca

Bromine Atom Introduction via Halogenation of Intermediates

In some multi-step syntheses, the bromine atom is introduced at an earlier stage to an intermediate, which is then converted to the final product. For instance, α-bromo esters can be synthesized and then hydrolyzed to the corresponding α-bromo carboxylic acids. A study reported the synthesis of α-bromo alicyclic esters by reacting the alicyclic acid with thionyl chloride, followed by bromine and an alcohol. joac.info

Another strategy is the decarboxylative halogenation, also known as the Hunsdiecker reaction, where a silver salt of a carboxylic acid is treated with bromine. nih.govacs.org This reaction can be applied to a precursor dicarboxylic acid to introduce a bromine atom.

| Precursor | Key Transformation | Intermediate | Final Bromination Step | Reference |

| Cyclohexyl bromide | Cyanation and Hydrolysis | Cyclohexylacetic acid | Hell-Volhard-Zelinskii | pearson.com |

| Phenylacetic acid | Hydrogenation | Cyclohexylacetic acid | Hell-Volhard-Zelinskii | vulcanchem.com |

| Cyclohexene | Photochemical reaction with bromoacetic acid | Saturated alkylacetic acids | - | rsc.org |

| Diethyl malonate | Alkylation with bromocyclohexane, hydrolysis, and decarboxylation | Cyclohexylacetic acid | Hell-Volhard-Zelinskii | reddit.com |

| Cyclohexene oxide | Condensation with ethyl sodio-malonate and ethyl bromoacetate | Cyclohexylacetic acid derivative | - | umanitoba.ca |

Stereoselective and Asymmetric Synthesis of this compound

The direct α-bromination of cyclohexylacetic acid, for instance, via the Hell-Volhard-Zelinskii reaction, typically proceeds through the formation of an enol or enolate intermediate. libretexts.orglibretexts.orgopenstax.org In the absence of a chiral influence, the subsequent reaction with a brominating agent occurs from either face of the planar intermediate with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. libretexts.org To achieve a stereoselective synthesis, a chiral element must be introduced to differentiate these two pathways.

The enantioselective synthesis of α-bromo carboxylic acids can be approached through several strategic methodologies. One of the most reliable and widely utilized methods involves the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, in this case, cyclohexylacetic acid, to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

A prominent and highly successful class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available and inexpensive chiral amino acids. santiago-lab.com The general strategy for their use in the synthesis of chiral α-bromo-α-cyclohexylacetic acid would involve the following steps:

Acylation: Cyclohexylacetic acid is first converted to a more reactive derivative, such as an acid chloride or anhydride, and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone. This reaction attaches the chiral auxiliary to the cyclohexylacetyl group. santiago-lab.comwilliams.edu

Diastereoselective Bromination: The resulting chiral imide is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to generate a chiral enolate. santiago-lab.com The conformation of this enolate is directed by the steric bulk of the substituents on the oxazolidinone auxiliary. Subsequent reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine, occurs from the less sterically hindered face of the enolate, leading to the formation of one diastereomer of the α-bromo imide in excess. researchgate.net

Cleavage of the Auxiliary: The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched this compound. This can be achieved under mild conditions, for example, by hydrolysis with lithium hydroperoxide, which selectively cleaves the exocyclic amide bond without causing racemization at the newly formed stereocenter. williams.edu

The effectiveness of this approach is well-documented for a variety of α-alkylation reactions, and high diastereoselectivities are often achieved. researchgate.net

| Substrate | Chiral Auxiliary | Brominating Agent | Diastereomeric Excess (d.e.) |

| N-propanoyl oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NBS | >95% |

| N-butanoyl oxazolidinone | (S)-4-benzyl-2-oxazolidinone | Br₂ | >90% |

Table 1: Representative Diastereoselectivities in the Bromination of N-Acyl Oxazolidinones. This table presents typical diastereomeric excesses achieved in the bromination of chiral N-acyl oxazolidinones, demonstrating the high level of stereocontrol afforded by this methodology.

Another potential enantioselective strategy involves the bromination of acetals derived from chiral diols, such as those obtained from tartaric acid. rsc.org In this approach, a ketone precursor to the desired carboxylic acid would be converted into a chiral acetal. Subsequent bromination can proceed with facial selectivity, and after hydrolysis and oxidation, the chiral α-bromo carboxylic acid can be obtained. rsc.org

The stereochemical outcome in the synthesis of this compound is not only dependent on the control of the newly formed stereocenter at the α-carbon but can also be influenced by the stereochemistry of the cyclohexane ring itself, should it be substituted. In the context of using a chiral auxiliary, the diastereoselective control is primarily exerted by the auxiliary on the prochiral enolate.

The underlying principle of this control is steric hindrance. The bulky substituents on the chiral auxiliary effectively shield one face of the enolate, directing the incoming electrophile (the brominating agent) to the opposite, more accessible face. wikipedia.orgresearchgate.net For instance, in the case of an Evans oxazolidinone-derived enolate, the substituent at the C4 position of the oxazolidinone ring typically dictates the direction of electrophilic attack.

The conformation of the cyclohexyl group can also play a role in the transition state of the reaction. The cyclohexyl ring will adopt the most stable chair conformation, and its orientation relative to the chiral enolate can influence the facial bias. However, in most cases, the directing power of a well-chosen chiral auxiliary is the dominant factor in determining the stereochemical outcome.

The diastereoselectivity of these reactions is often high, as indicated by the diastereomeric excess (d.e.) values reported in the literature for analogous systems. researchgate.net These high levels of stereocontrol make the use of chiral auxiliaries a powerful and predictable method for the synthesis of specific stereoisomers of compounds like this compound.

| Entry | Chiral Auxiliary | Substrate | Reaction | Diastereoselectivity |

| 1 | Evans Oxazolidinone | N-Propionyl Imide | Aldol Condensation | >99:1 |

| 2 | Camphorsultam | N-Acryloyl Sultam | Diels-Alder Reaction | 95:5 |

| 3 | Pseudoephedrine | Amide | Alkylation | >98% d.e. |

Table 2: Examples of Diastereoselective Reactions Using Chiral Auxiliaries. This interactive table showcases the high diastereoselectivities achieved in various reactions employing different chiral auxiliaries, highlighting the general applicability of this strategy for controlling stereochemistry.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a key site for various chemical modifications, including esterification and amidation. These reactions are fundamental in synthesizing derivatives with altered physicochemical properties and potential biological activities.

Esterification Reactions and Their Stereochemical Implications

Esterification of this compound can be achieved through several standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For instance, the formation of (2-Bromo-cyclohexyl)-acetic acid methyl ester has been documented. scbt.com The stereochemistry of these reactions is of significant interest. If the starting material is a single enantiomer, such as (2S)-2-bromo-2-cyclohexylacetic acid, the esterification process itself, which occurs at the carbonyl carbon, does not directly involve the chiral center at the α-carbon. smolecule.com Therefore, the configuration of the α-carbon is generally retained during esterification.

However, the conditions of the reaction can sometimes lead to competing reactions. For example, in the presence of a nucleophilic alcohol, a slow SN1-type substitution of the α-bromine could potentially occur, leading to a mixture of stereoisomers. The stereochemical outcome of reactions involving similar structures, like the Reformatsky reaction of 2-methylcyclohexanone (B44802) with ethyl bromoacetate, highlights the formation of epimeric alcohols, demonstrating the potential for complex stereochemical mixtures in related systems. oup.com

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound can be readily converted to an amide. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, by treatment with thionyl chloride (SOCl₂). nih.gov The resulting 2-bromo-2-cyclohexylacetyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amide.

For example, crude this compound has been refluxed with thionyl chloride and then treated with concentrated ammonium hydroxide at 0 °C to produce 2-bromo-2-cyclohexylacetamide. nih.gov This amide and its derivatives are of interest in medicinal chemistry, for instance, as potential inhibitors of human microsomal epoxide hydrolase. nih.gov The reaction between α-bromo amides and thiols is reported to proceed to completion, indicating the utility of these compounds as synthetic intermediates. nih.gov

| Reactant | Reagent(s) | Product | Reference |

| This compound | 1. SOCl₂, reflux2. NH₄OH, 0 °C | 2-Bromo-2-cyclohexylacetamide | nih.gov |

Reactivity of the α-Bromine Atom

The bromine atom at the α-position to the carboxylic acid is a versatile handle for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and rearrangements. The specific pathway followed is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Pathways (SN1, SN2)

The α-bromine atom in this compound can be displaced by various nucleophiles. smolecule.com The mechanism of this substitution can be either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), depending on the reaction conditions and the structure of the substrate. masterorganicchemistry.comspcmc.ac.in

An SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon. bits-pilani.ac.in This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For secondary halides like this compound, the SN2 pathway is possible, but steric hindrance from the cyclohexyl ring can slow the reaction rate compared to primary halides. spcmc.ac.in

Conversely, an SN1 reaction proceeds through a carbocation intermediate. masterorganicchemistry.com This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary carbocation that would be formed from this compound is relatively stable. An SN1 reaction would typically result in a racemic mixture of products if the starting material were chiral.

The choice between SN1 and SN2 pathways is often a competition. For instance, the reaction of 2-bromopropane, a similar secondary halide, can show mixed first and second-order kinetics depending on the nucleophile concentration. spcmc.ac.in

| Reaction Type | Key Features | Stereochemical Outcome | Favored by |

| SN1 | Two-step, carbocation intermediate | Racemization | Weak nucleophiles, polar protic solvents |

| SN2 | One-step, concerted | Inversion of configuration | Strong, unhindered nucleophiles, polar aprotic solvents |

Elimination Reaction Dynamics (E1, E2) within the Cyclohexyl Framework

In the presence of a base, this compound can undergo an elimination reaction to form an alkene. vaia.com Similar to substitution reactions, elimination can proceed through different mechanisms, primarily E1 (unimolecular elimination) and E2 (bimolecular elimination). libretexts.org

The E2 mechanism is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the bromide leaving group departs. pressbooks.pub This pathway requires an anti-periplanar arrangement of the proton and the leaving group. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. pressbooks.pub

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the same intermediate as in the SN1 pathway. libretexts.org In a subsequent step, a base removes a β-proton to form the double bond. The E1 reaction rate is dependent only on the substrate concentration. libretexts.org

For this compound, elimination can lead to the formation of different isomeric products, depending on which β-proton is removed. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. masterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. pressbooks.pub

Rearrangement Processes Induced by Bromine Migration

Carbocation intermediates, such as those formed during SN1 and E1 reactions of this compound, are susceptible to rearrangement to form more stable carbocations. masterorganicchemistry.com These rearrangements can involve 1,2-hydride or 1,2-alkyl shifts. mvpsvktcollege.ac.in For instance, if a carbocation is formed at the α-position, a hydride shift from the cyclohexyl ring could potentially occur.

Rearrangement reactions can also be more complex. While direct bromine migration is not a common rearrangement pathway, related transformations like the Favorskii rearrangement can occur in α-halo ketones under basic conditions, leading to ring contraction. libretexts.org Although this compound is not a ketone, it highlights the potential for complex rearrangements in related α-halogenated carbonyl compounds. Other named rearrangement reactions like the Pinacol, Benzilic acid, and Wolff rearrangements also proceed through various intermediates and can lead to significant structural reorganization. libretexts.orgberhamporegirlscollege.ac.in

Transformations of the Cyclohexyl Moiety

The cyclohexyl group in this compound, while generally stable, can undergo specific transformations, including functionalization of the ring system. Studies on related compounds provide a framework for understanding the potential for ring size alterations.

Functionalization of the Cyclohexane Ring System

Directly modifying the C-H bonds of the cyclohexane ring, a process known as C-H functionalization, represents a powerful strategy for creating derivatives of this compound. nih.gov This approach avoids lengthy synthetic sequences by directly converting unreactive C-H bonds into new functionalities. nih.govacs.org

Research has demonstrated the feasibility of selectively functionalizing the cyclohexane ring of cyclohexylacetic acid, a close analog of the title compound. One notable example involves the use of a specially designed manganese catalyst for the site-selective oxidation of the trans-C-H bond on the cyclohexane ring. nih.govacs.org This type of directed functionalization, guided by the interaction of the carboxylic acid group with the catalyst, allows for precise modification at a position remote from the primary reactive center. acs.org

Transition metal catalysis, employing elements like rhodium or palladium, is a cornerstone of C-H activation strategies. These methods can be applied to introduce a variety of functional groups onto the cyclohexane scaffold, significantly expanding the structural diversity of accessible derivatives. snnu.edu.cn

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is fundamental to controlling its chemical behavior and optimizing synthetic protocols. Key transformations include decarboxylative processes and reactions where catalysis plays a pivotal role in modulating reactivity.

Decarboxylative Halogenation Processes and Analogous Transformations

Decarboxylative halogenation is a fundamental transformation of carboxylic acids, enabling the replacement of a carboxyl group with a halogen atom. acs.org The classic method is the Hunsdiecker reaction, which traditionally uses a silver salt of the carboxylic acid treated with elemental bromine. acs.orgnih.gov A common modification, known as the Cristol-Firth modification, involves reacting the free carboxylic acid with a halogen in the presence of mercuric oxide. nih.gov

The reaction of 2-methyl-2-phenylpropionic acid yields products consistent with a rearranging neophyl radical, not a carbocation. acs.orgnih.gov

Experiments with neopentyl systems show no evidence of the 1,2-methyl shift that would be expected from a carbocation intermediate. nih.gov

Crucially, the halodecarboxylation of cyclopentylacetic and cyclohexylacetic acids does not result in any ring-contracted or expanded products, which would be anticipated if a carbocation were formed. acs.orgnih.gov

These findings suggest a mechanism involving the formation of an acyl hypohalite intermediate, which then undergoes homolytic cleavage to generate a carboxyl radical. This radical subsequently loses carbon dioxide to form an alkyl radical, which is then trapped by a halogen atom to yield the final product. acs.org

Table 1: Comparison of Decarboxylative Bromination Methods

| Method | Reagents | Key Features | Primary Mechanism |

|---|---|---|---|

| Hunsdiecker Reaction | Silver carboxylate, Br₂ | Heterogeneous reaction, requires pre-formed salt. | Radical |

| Cristol-Firth Modification | Carboxylic acid, HgO, Br₂ | Homogeneous, tolerates some moisture. | Radical |

| Photocatalytic | Carboxylic acid, photocatalyst, light, halogen source (e.g., NBS, LiBr) | Mild, metal-free (organocatalysis) or metal-catalyzed options. | Radical |

| Silver-Catalyzed | Carboxylic acid, catalytic Ag(I), brominating agent (e.g., DBIA) | Catalytic in metal, mild conditions, broad scope. | Radical (via Ag(II)) |

NBS: N-Bromosuccinimide, DBIA: Dibromoisocyanuric acid

Role of Catalysis in Reactivity Modulation

Modern synthetic methods have increasingly turned to catalysis to modulate the reactivity of traditional transformations, and the reactions of this compound are no exception. Catalysis offers milder reaction conditions, improved efficiency, and greater functional group tolerance compared to stoichiometric methods. organic-chemistry.org

In the context of decarboxylative halogenation, several catalytic systems have been developed:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. gre.ac.ukhw.ac.uk Using organic dyes or iridium-based photocatalysts, carboxylic acids can be converted into the corresponding radicals, which are then trapped by a halogen source like N-bromosuccinimide (NBS) or simple inorganic salts. gre.ac.ukosti.gov This approach avoids the use of heavy metal reagents like silver or mercury. princeton.edunih.gov

Metal Catalysis : Silver(I) has been successfully employed as a catalyst for the Hunsdiecker reaction. organic-chemistry.org In this system, a catalytic amount of a silver salt, in conjunction with an oxidant and bromine source like dibromoisocyanuric acid, can efficiently promote decarboxylative bromination. Mechanistic studies suggest the involvement of a Ag(I)/Ag(II) catalytic cycle. organic-chemistry.org Copper catalysts have also been utilized in related decarboxylative functionalizations, often in conjunction with photocatalysis. osti.govrsc.org

These catalytic methods proceed via radical intermediates, aligning with the mechanistic understanding of the classical reactions but offering significant practical advantages in terms of reaction conditions and sustainability. organic-chemistry.org

Stereochemical Properties and Isomeric Considerations of 2 Bromo 2 Cyclohexylacetic Acid

Enantiomeric Forms and Their Optical Properties

2-Bromo-2-cyclohexylacetic acid possesses a chiral carbon atom at the second position of the acetic acid chain, the carbon atom bonded to the bromine atom, the cyclohexyl group, the carboxyl group, and a hydrogen atom. The presence of this stereocenter gives rise to two non-superimposable mirror images, known as enantiomers. allen.insavemyexams.com These enantiomers are designated as (R)-2-Bromo-2-cyclohexylacetic acid and (S)-2-Bromo-2-cyclohexylacetic acid based on the Cahn-Ingold-Prelog priority rules. rutgers.edu

The most significant difference between enantiomers lies in their interaction with plane-polarized light. uop.edu.pk One enantiomer will rotate the plane of polarized light in a clockwise direction, and is termed dextrorotatory (+), while the other will rotate it in a counter-clockwise direction by an equal magnitude, and is termed levorotatory (-). chemguide.co.uk A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out. uop.edu.pk

The specific rotation of each enantiomer of this compound is a characteristic physical property. However, without experimental data, the direction and magnitude of rotation for the (R) and (S) enantiomers cannot be predicted. rutgers.edu It's important to note that the (R) or (S) designation does not correlate with the (+) or (-) notation for optical activity. rutgers.edu

Table 1: Enantiomers of this compound

| Enantiomer | Absolute Configuration | Optical Rotation |

| (R)-2-Bromo-2-cyclohexylacetic acid | R | (+) or (-) |

| (S)-2-Bromo-2-cyclohexylacetic acid | S | (-) or (+) |

The direction of optical rotation for each enantiomer must be determined experimentally.

Conformational Analysis of the Cyclohexane (B81311) Ring in this compound Derivatives

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.publibretexts.org In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). pressbooks.pub These two chair conformations can rapidly interconvert through a process called ring flipping. pressbooks.pub

The boat conformation is another possible, though less stable, conformation of the cyclohexane ring. libretexts.orgslideshare.net It is higher in energy than the chair conformation due to torsional strain from eclipsing hydrogen atoms and steric strain between the "flagpole" hydrogens. libretexts.org A twist-boat conformation is an intermediate between the chair and boat forms and is more stable than the boat conformation but less stable than the chair. slideshare.net

The specific conformational equilibrium of a this compound derivative would depend on the interplay of steric and electronic factors of all substituents on the cyclohexane ring.

Table 2: Stability of Cyclohexane Conformations

| Conformation | Relative Stability | Key Strain Factors |

| Chair | Most Stable | Minimal angle and torsional strain. pressbooks.pub |

| Twist-Boat | Intermediate | Less torsional strain than the boat. slideshare.net |

| Boat | Less Stable | Torsional strain and flagpole steric interactions. libretexts.org |

| Half-Chair | Least Stable | High energy transition state. slideshare.net |

Stereochemical Control in Synthesis and Derivatization

Controlling the stereochemical outcome of a chemical reaction is a fundamental goal in organic synthesis, particularly when targeting a specific enantiomer of a chiral molecule. youtube.com In the synthesis and derivatization of this compound, achieving stereochemical control means selectively forming one enantiomer over the other.

One strategy involves using a chiral auxiliary, which is a chiral molecule that is temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. youtube.com

Another approach is substrate-controlled synthesis, where the existing stereochemistry in a substrate molecule influences the formation of a new stereocenter. youtube.com For instance, if the cyclohexane ring in a precursor to this compound already contains chiral centers, these can direct the stereoselective introduction of the bromoacetic acid moiety.

Furthermore, the stereochemistry of reactions on the cyclohexane ring itself can be influenced by the orientation of the reacting groups. For example, in elimination reactions, an anti-periplanar arrangement of the leaving group and a proton is often required, which is only possible when both are in axial positions. masterorganicchemistry.com This principle can be exploited to control the formation of double bonds in derivatives of this compound. The use of sulfonate esters, such as tosylates or mesylates, can also be employed for stereochemical control, as their formation retains the configuration of the starting alcohol, while subsequent substitution reactions proceed with inversion of configuration. libretexts.org

Chiral Resolution Techniques and Stereochemical Assignment

Since chemical synthesis often produces a racemic mixture of enantiomers, methods for their separation, known as chiral resolution, are essential for obtaining pure enantiomers. wikipedia.org

One of the most common methods is diastereomeric salt formation. chiralpedia.com This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine. libretexts.org This reaction forms a mixture of diastereomeric salts, which have different physical properties, such as solubility, and can be separated by techniques like fractional crystallization. wikipedia.orgchiralpedia.com Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of this compound. libretexts.org

Another powerful technique is chiral chromatography. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the chromatography column at different rates and thus be separated. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for resolving enantiomers. chiralpedia.com

The absolute configuration of the separated enantiomers, i.e., whether they are (R) or (S), must be determined. This can be achieved through various methods, including X-ray crystallography of a single crystal of one of the enantiomers or a derivative. Other techniques include comparison of the circular dichroism (CD) spectrum with that of a known compound or through chemical correlation to a compound of known absolute configuration.

Table 3: Common Chiral Resolution Techniques

| Technique | Principle |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers with different physical properties. wikipedia.orgchiralpedia.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com |

| Preferential Crystallization | Seeding a supersaturated solution of a racemate with a crystal of one enantiomer to induce its crystallization. wikipedia.org |

Derivatization and Functionalization Strategies for 2 Bromo 2 Cyclohexylacetic Acid

2-Bromo-2-cyclohexylacetic acid is a versatile synthetic intermediate. Its structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a cyclohexyl ring, offers multiple sites for chemical modification. These characteristics allow for its use as a scaffold in the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. This article explores the various derivatization and functionalization strategies for this compound.

Advanced Spectroscopic and Structural Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-2-cyclohexylacetic acid provides key insights into the arrangement of hydrogen atoms. Although specific chemical shifts can vary slightly depending on the solvent and concentration, typical values are observed. For a derivative, 2-bromo-2-cyclohexylacetamide, a broad singlet corresponding to an amide proton was observed at δ 6.55 ppm in CDCl₃. nih.gov The protons of the cyclohexyl ring typically appear as a complex multiplet in the upfield region, generally between δ 1.05 and 1.82 ppm. The methine proton alpha to the bromine atom and the carboxylic acid group is expected to resonate further downfield due to the electron-withdrawing effects of these functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. In a related compound, crude this compound was used to synthesize a derivative, and while the direct spectrum of the acid is not provided, the analysis of its derivatives is informative. escholarship.org For instance, in a derivative, the carbonyl carbon of the amide group appears at δ 177.9 ppm, while the carbon bearing the bromine atom is observed at δ 46.5 ppm, and a carbon of the cyclohexyl ring at δ 43.5 ppm. escholarship.org The remaining cyclohexyl carbons would typically resonate in the range of δ 25-35 ppm.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex regions of the spectrum. emerypharma.comarxiv.org COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the cyclohexyl ring and its attachment to the stereocenter. emerypharma.com HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. arxiv.org These advanced techniques are crucial for confirming the precise structure of this compound and its derivatives. e-bookshelf.de

Mass Spectrometry (LC-MS, HRMS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to analyze reaction mixtures and purified products containing this compound. google.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule with a high degree of confidence. nih.govvu.nl For this compound (C₈H₁₃BrO₂), the predicted monoisotopic mass is 220.00989 Da. uni.lunih.gov Experimental HRMS data for derivatives of this acid have been reported, confirming their expected elemental compositions. uu.nl For example, a derivative was found to have a calculated [M+H]⁺ of 663.1562 and an experimental value of 663.1641. uu.nl Predicted collision cross-section values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have also been calculated to aid in its identification. uni.lu

Chromatographic Methods for Research Scale Analysis (HPLC, UPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC, using a C18 column, is a common method. lcms.cz The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.com A study on a related compound, (2-bromoethyl)cyclohexane, demonstrated a successful separation using an acetonitrile/water/phosphoric acid mobile phase. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com The purity of samples can be determined by the peak area at a specific wavelength, such as 254 nm. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that utilizes smaller particle size columns (typically < 2 µm) to achieve faster and more efficient separations. sielc.com Methods developed for HPLC can often be transferred to UPLC systems for improved throughput and sensitivity. lcms.cz

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile compounds. To analyze carboxylic acids like this compound by GC, they often need to be derivatized to increase their volatility. A common derivatization method is esterification to form the corresponding methyl or ethyl ester. Chiral GC analysis has been employed for derivatives of cyclohexylacetic acid to determine enantiomeric purity. rsc.org

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Intermediate in the Synthesis of Organic Building Blocks

2-Bromo-2-cyclohexylacetic acid serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carboxylic acid group on a cyclohexane (B81311) ring, allows for a variety of chemical transformations. This makes it a useful starting material for creating more elaborate molecular architectures.

The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of various functional groups at the alpha position. The carboxylic acid moiety, in turn, can be converted into esters, amides, or other derivatives, further expanding its synthetic potential. This dual reactivity is a key reason for its use as a building block in the synthesis of novel compounds.

Precursor for Developing Enzyme Inhibitors in Biological Research

A notable application of this compound is in the development of enzyme inhibitors, particularly for microsomal epoxide hydrolase (mEH). nih.gov mEH is an enzyme involved in the metabolism of various compounds in the body, and its inhibition is a target in certain disease states. nih.gov

In a study focused on developing potent inhibitors of human mEH, this compound was used as a starting material. nih.gov The research demonstrated that the compound could be converted into 2-bromo-2-cyclohexylacetamide, which then served as a key intermediate for synthesizing a series of 2-(alkylthio)acetamide derivatives. nih.gov These derivatives were then tested for their ability to inhibit mEH. nih.gov

The general synthetic scheme involved the reaction of crude this compound with thionyl chloride (SOCl₂), followed by reaction with ammonium (B1175870) hydroxide (B78521) to form the corresponding amide. nih.gov This amide was then further modified to produce the target inhibitors. nih.gov

Utilization in the Synthesis of Complex Natural Products and Analogues

While the direct application of this compound in the total synthesis of complex natural products is not extensively reported in scientific literature, its derivatives, cyclohexylacetic acids, have been isolated from natural sources. For instance, a new cyclohexylacetic acid derivative, 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid, was isolated from the plant Emilia sonchifolia. researchgate.nettandfonline.com The structural elucidation of such naturally occurring analogues provides a basis for the synthetic exploration of related compounds, where this compound could serve as a potential starting material for creating synthetic analogues of these natural products.

Applications in the Academic Investigation of New Chemical Entities

The primary application of this compound in academic research appears to be in the exploration of new bioactive molecules. Its use in the synthesis of mEH inhibitors is a prime example of its utility in creating novel chemical entities for biological screening. nih.gov The reactivity of the carbon-bromine bond and the carboxylic acid group allows for the systematic modification of its structure, enabling researchers to build libraries of related compounds for structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of potential drug candidates.

The availability of this compound from commercial suppliers facilitates its use in research laboratories for the synthesis and investigation of new compounds with potential therapeutic applications. bldpharm.comsigmaaldrich.com

Environmental Research Considerations Academic Context

Biodegradation Pathways of Cyclohexyl Carboxylic Acids in Model Systems

The biodegradation of cyclohexyl carboxylic acids, the parent structures of 2-Bromo-2-cyclohexylacetic acid, has been a subject of extensive microbial research. Studies on model systems have elucidated several enzymatic pathways for their degradation under both aerobic and anaerobic conditions.

Under aerobic conditions, one documented pathway involves the aromatization of the cyclohexane (B81311) ring. microbiologyresearch.org For instance, certain bacteria can convert cyclohexane carboxylic acid (CHC) into p-hydroxybenzoic acid. microbiologyresearch.org This transformation is followed by the cleavage of the benzene (B151609) ring, a common strategy in the microbial degradation of aromatic compounds. microbiologyresearch.org Another aerobic route involves the hydrolytic cleavage of the saturated ring. In this pathway, the cyclohexane ring is first oxidized, for example to a cyclohexanone, which is then converted to ε-caprolactone. This lactone is subsequently hydrolyzed to 6-hydroxycaproic acid, which is further oxidized to adipic acid and ultimately metabolized to acetyl-CoA and succinyl-CoA. microbiologyresearch.org

Anaerobic degradation of CHC proceeds through different mechanisms and is crucial for understanding the fate of these compounds in oxygen-depleted environments. A common initial step is the activation of CHC to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA (CHCoA). nih.govcsic.es This is often catalyzed by a CoA transferase. nih.gov Following activation, the degradation can proceed via several routes:

Dehydrogenation and β-Oxidation-like Reactions: In the bacterium Rhodopseudomonas palustris, CHCoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA), which then enters a pathway similar to the β-oxidation of fatty acids. nih.govcsic.es This involves a series of hydration, dehydrogenation, and thiolytic cleavage steps to break down the ring structure. csic.es

Aromatization Pathway: In other anaerobic bacteria, such as Geobacter metallireducens, a novel pathway has been identified. nih.gov It involves the initial activation to CHCoA and dehydrogenation to CHeneCoA. nih.govresearchgate.net A key subsequent step is a 1,4-dehydrogenation to form cyclohex-1,5-diene-1-carboxyl-CoA, which serves as a bridge to the degradation pathway for aromatic compounds like benzoate. nih.govresearchgate.net

These pathways demonstrate that the microbial catabolism of cyclohexyl carboxylic acids is often linked to existing pathways for the degradation of aromatic compounds or fatty acids. nih.govcdnsciencepub.com The specific enzymes and intermediates can vary between different microorganisms and environmental conditions. csic.esresearchgate.net A newly discovered cyclohexylacetic acid derivative, 2-{4-hydroxy-7-oxabicyclo[2.2.1]heptanyl}-acetic acid, isolated from Emilia sonchifolia, suggests the existence of diverse metabolic products in nature. researchgate.net

Table 1: Key Enzymes in Anaerobic Cyclohexane Carboxylic Acid (CHC) Degradation

| Enzyme | Function | Organism Example | Citation |

| Succinyl-CoA:CHC CoA transferase | Activates CHC to CHC-CoA | Geobacter metallireducens | nih.govresearchgate.net |

| CHCoA dehydrogenase | Dehydrogenates CHCoA to CHeneCoA | Geobacter metallireducens | nih.govresearchgate.net |

| Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase | Catalyzes 1,4-dehydrogenation of CHeneCoA | Geobacter metallireducens | nih.govresearchgate.net |

Photochemical Transformation Mechanisms in Aquatic Environments

The photochemical transformation of this compound in aquatic environments is an important process influencing its environmental persistence. While specific studies on this exact compound are limited, the photochemical behavior can be inferred from studies on related brominated organic compounds and carboxylic acids.

The presence of a bromine atom on the alpha-carbon to the carboxyl group is a key feature. Carbon-halogen bonds, particularly C-Br bonds, are susceptible to photolysis by sunlight. diva-portal.org The absorption of UV radiation can lead to the homolytic cleavage of the C-Br bond, generating a cyclohexylacetic acid radical and a bromine radical. This is a primary photochemical process that initiates a cascade of secondary reactions.

The photochemical degradation rate of brominated compounds is influenced by the degree of bromination and the solvent environment. diva-portal.org Studies on polybrominated diphenyl ethers (PBDEs) have shown that the reaction rate is faster in organic solvents like methanol (B129727) and tetrahydrofuran (B95107) compared to a methanol/water mixture. diva-portal.org The half-life of decaBDE was found to be over 500 times shorter than that of a tetraBDE, indicating that higher bromination can lead to faster degradation. diva-portal.org

The carboxylic acid group also plays a role in the aqueous photochemistry. unige.ch Carboxylic acids can exist in different protonation states depending on the pH of the water, which affects their photochemical properties. unige.ch The excitation of these molecules can lead to various reactions, including photoionization and the formation of triplet states. unige.ch For some organic acids, photodecarboxylation (loss of CO2) is a possible degradation pathway. mdpi.com

In the context of this compound, potential transformation mechanisms in water include:

Homolytic Cleavage: The primary photochemical step is likely the breaking of the C-Br bond to form radical intermediates.

Hydrolysis: The bromine atom can be replaced by a hydroxyl group through nucleophilic substitution, a reaction that may be enhanced by photochemical processes.

Reactions with Reactive Species: The radical intermediates formed can react with dissolved oxygen and other substances in the water, leading to a variety of oxidation products.

Influence of Dissolved Organic Matter: Natural waters contain humic and fulvic acids, which can act as photosensitizers, potentially accelerating the degradation of the compound.

The formation of brominated disinfection byproducts, which are often more toxic than their chlorinated counterparts, highlights the environmental significance of bromine's reactivity in aquatic systems. nih.gov Continuous-flow photobromination studies using N-bromosuccinimide also demonstrate the utility of light in inducing bromination reactions, a process that can be reversed under environmental conditions. researchgate.net

Development of Predictive Models for Environmental Fate and Transport (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. ecetoc.orgdtu.dk The development of QSAR models for compounds like this compound is crucial for assessing their environmental risk, often before they are synthesized or when experimental data is scarce. ecetoc.org

The process of developing a QSAR model involves several key steps:

Data Collection: A dataset of chemicals with known experimental values for a specific endpoint (e.g., biodegradability, bioaccumulation potential, toxicity) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties (e.g., size, shape, lipophilicity, electronic properties), are calculated for each chemical in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the experimental endpoint.

Model Validation: The predictive ability of the model is rigorously tested to ensure its reliability and robustness. nih.gov

For this compound, QSAR models can predict key environmental fate parameters:

Persistence: The presence of a halogen (bromine) and a cyclohexyl group can increase a molecule's resistance to degradation. diva-portal.org QSAR models can predict whether a compound is likely to be persistent in water or soil. diva-portal.org

Bioaccumulation: The octanol-water partition coefficient (log Kow) is a key parameter for assessing a chemical's potential to accumulate in organisms. QSARs can estimate this value.

Toxicity: Models can predict the potential toxicity of the compound to aquatic organisms. dtu.dk

The reliability of a QSAR prediction depends on the applicability domain of the model, which means the model should only be used for chemicals that are structurally similar to those in the training set. diva-portal.org Despite their utility, there are challenges in QSAR modeling, including the need for high-quality experimental data and transparent reporting of model development and validation. nih.gov A review of published QSAR models found that only about 56% related to environmental fate were potentially reproducible due to incomplete documentation. nih.gov

Table 2: Examples of Endpoints Predicted by QSAR for Environmental Assessment

| Endpoint | Description | Relevance to this compound | Citation |

| Biodegradability | The likelihood of a chemical being broken down by microorganisms. | Predicts persistence in soil and water. | |

| Bioaccumulation Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. | Assesses the potential for the compound to enter and magnify in food chains. | diva-portal.org |

| Aquatic Toxicity (e.g., LC50) | The concentration of a chemical that is lethal to 50% of a test population of aquatic organisms. | Evaluates the potential harm to aquatic ecosystems. | dtu.dk |

Approaches to Chemical Upcycling and Sustainable Synthesis

Increasingly, research is focusing on sustainable approaches to chemical production and waste management, including the upcycling of chemical waste and the development of greener synthesis routes. These principles are applicable to the lifecycle of this compound and its derivatives.

Chemical Upcycling: Chemical upcycling aims to convert waste materials into higher-value products. A relevant example is the upcycling of expired pharmaceuticals. Gabapentin (B195806), a drug that is a derivative of cyclohexylacetic acid, has been successfully extracted from expired tablets and transformed into other valuable chemicals. mdpi.comresearchgate.netresearchgate.net For instance, gabapentin has been converted into aminoalcohols, spiroamines, and bioactive azaspirolactams, demonstrating the potential to reclaim and add value to chemical structures that would otherwise be discarded. researchgate.netresearchgate.net Similarly, phosphoric acid recovered from sewage waste has been upcycled into valuable phosphate (B84403) esters, showcasing a pathway from waste to useful chemicals. chemrxiv.org

Sustainable Synthesis: Sustainable or "green" chemistry principles are being applied to the synthesis of cyclohexylacetic acid and its derivatives to reduce environmental impact. Key strategies include:

Biocatalysis: The use of enzymes as catalysts offers high specificity and mild reaction conditions. For example, engineered nitrilases have been used for the enantioselective synthesis of gabapentin precursors from dinitrile starting materials.

Catalytic Hydrogenation: The synthesis of the cyclohexyl ring is often achieved through the catalytic hydrogenation of the corresponding aromatic ring (e.g., phenylacetic acid). Using efficient and recyclable catalysts for this process improves its sustainability. smolecule.com For instance, a method for synthesizing 4-tert-butyl cyclohexyl acetic acid uses a one-step catalytic hydrogenation, which is efficient and reduces production costs. patsnap.com

Use of Bio-based Feedstocks: Researchers are exploring routes to produce cyclohexyl compounds from renewable resources. One reported sustainable route synthesizes 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived muconic acid and fumaric acid through a high-yield Diels-Alder reaction without a catalyst. rsc.org

Innovative Synthetic Methods: New synthetic strategies are being developed to create complex molecules from simpler precursors more efficiently. This includes the reaction of gabapentin with trifluoroacetimidoyl chlorides to produce novel derivatives with potential biological activity. arkat-usa.org

These approaches not only provide more environmentally friendly ways to produce valuable chemicals but also offer solutions for the end-of-life management of chemical products, moving towards a more circular economy.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of α-bromo carboxylic acids like 2-bromo-2-cyclohexylacetic acid often involve highly reactive intermediates and precise control of reaction conditions. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages in this context. Future research is anticipated to focus on translating the synthesis of this compound and its subsequent transformations into continuous flow systems. This approach can lead to improved safety by minimizing the accumulation of hazardous reagents, enhanced heat and mass transfer for better reaction control, and increased reproducibility.

Automated synthesis platforms, coupled with flow reactors, represent a powerful combination for accelerating the discovery of novel derivatives. These systems can systematically vary reactants, catalysts, and conditions to rapidly generate libraries of compounds based on the this compound scaffold. For instance, the automated synthesis of various esters or amides could be explored for high-throughput screening in drug discovery programs. The integration of real-time reaction monitoring and machine learning algorithms could further optimize these automated processes, enabling the on-demand synthesis of complex molecules with high efficiency and purity.

Exploration of Bio-inspired and Biocatalytic Transformations

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is a major driver of innovation in synthetic chemistry. This compound is a chiral molecule, and the development of stereoselective synthetic routes is a key area for future research. Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods.

Future efforts will likely explore the use of various enzymes for the kinetic resolution of racemic this compound. Lipases, for example, have been successfully employed in the stereoselective hydrolysis of racemic 2-haloesters to produce enantiomerically enriched acids and esters. mdpi.commdpi-res.com This strategy could be adapted to produce both (R)- and (S)-enantiomers of this compound with high optical purity. Furthermore, the discovery and engineering of novel enzymes, such as dehalogenases or transaminases, could open up new biocatalytic routes for the asymmetric synthesis and derivatization of this compound. Bio-inspired approaches, mimicking natural metabolic pathways, could also lead to the development of novel, sustainable methods for synthesizing complex molecules from the this compound scaffold.

Advanced Materials Science Applications Derived from this compound Scaffolds

While traditionally used as an intermediate in fine chemical and pharmaceutical synthesis, the unique structural features of this compound—a bulky cycloaliphatic ring, a carboxylic acid group, and a reactive bromine atom—make it an intriguing candidate for materials science applications. The carboxylic acid moiety provides a handle for polymerization or for grafting onto surfaces, while the bromine atom can be used for post-functionalization via nucleophilic substitution or radical reactions.

Future research could explore the incorporation of the this compound scaffold into polymer backbones to create novel materials with tailored properties. For example, polyesters or polyamides derived from this monomer could exhibit unique thermal or mechanical properties due to the rigid cyclohexyl group. The bromine atom could serve as a site for introducing flame retardancy or as a reactive handle for creating functional polymers for applications in coatings, adhesives, or drug delivery systems. Additionally, the molecule could be used to modify the surface of materials, imparting hydrophobicity or providing sites for further chemical functionalization.

Interdisciplinary Research with Computational and Data-Driven Approaches

The intersection of organic synthesis with computational chemistry and data science is a rapidly emerging field that promises to revolutionize how chemical research is conducted. nih.gov For a molecule like this compound, these interdisciplinary approaches can provide profound insights and accelerate the discovery of new applications.

Computational studies, using methods like Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms of its synthesis and derivatization. researchgate.net This can help in optimizing reaction conditions and predicting the stereochemical outcome of reactions. Molecular docking simulations can be used to screen virtual libraries of this compound derivatives against biological targets, identifying promising candidates for further experimental validation in drug discovery. researchgate.net

Data-driven approaches, leveraging machine learning and artificial intelligence, can analyze large datasets from chemical reactions to predict optimal synthetic routes or to identify novel structure-property relationships. nih.gov By building predictive models based on existing experimental data, researchers can more efficiently design new experiments and prioritize the synthesis of molecules with desired characteristics. This synergy between experimental work and in-silico methods will be crucial in unlocking the full potential of the this compound scaffold in various scientific domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.